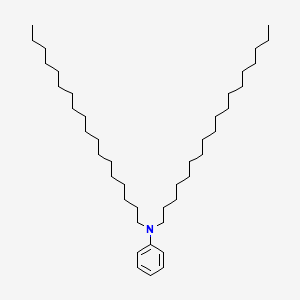

N,N-dioctadecylaniline

Description

Significance and Scope in Contemporary Chemical Science

The significance of N,N-dioctadecylaniline in modern chemical science stems primarily from its application as a building block for functional materials and as a precursor in catalysis. Its amphiphilic nature makes it an ideal candidate for the formation of Langmuir-Blodgett films, which are ultrathin, highly ordered layers of organic molecules. scielo.brdtic.mil These films, incorporating this compound derivatives, have been investigated for their potential in nonlinear optics. optica.orgdtic.mil The long alkyl chains facilitate the necessary molecular organization for second-harmonic generation, a property sought after for applications in optical data storage and signal processing. dtic.mil

Furthermore, this compound serves as a key intermediate in the synthesis of specialized organometallic compounds. For instance, it is a precursor to N,N-dioctadecyl anilinium tetrakis(pentafluorophenyl) borate, which functions as a cocatalyst in metallocene-catalyzed polymerization of olefins. The long alkyl chains in this context are thought to enhance the solubility and stability of the catalytic species in nonpolar reaction media.

The study of its diffusion in polymer matrices has also provided insights into the transport properties of large molecules within polymers, which is relevant to the development of new polymer blends and functional materials. researchgate.netacs.org The compound's reactivity and structural features continue to make it a valuable tool for researchers exploring self-assembly, interfacial phenomena, and the design of novel molecular materials.

Evolution of Research Perspectives on this compound

Research interest in this compound has evolved in concert with broader trends in organic and materials chemistry. The initial focus was on the synthesis of long-chain N,N-dialkylanilines, driven by the need for novel dye intermediates and compounds with specific solubility properties. Early synthetic methods were often multi-step processes. optica.org

The latter half of the 20th century saw a shift towards exploring the unique physicochemical properties endowed by the long alkyl chains. The emergence of nanotechnology and the drive to create ordered molecular assemblies brought this compound into the realm of materials science. A significant development was its use in the fabrication of Langmuir-Blodgett films for nonlinear optical applications in the late 1980s and early 1990s. optica.orgdtic.mil This research was part of a broader exploration of organic molecules for their potential to create materials with superior optical properties compared to their inorganic counterparts. jhuapl.edu

More recently, the focus has expanded to include its role as a precursor for catalysts. archive.orgrsc.org The development of sophisticated polymerization catalysts has led to the design of activators and cocatalysts where the long alkyl chains of this compound-derived moieties can be tailored to improve catalytic performance. acs.org This reflects a contemporary trend in catalysis research towards designing ligands and counterions that are not just electronically active but also confer desirable physical properties like solubility and stability to the catalytic system.

Structural Archetype and its Implications for Functional Development

The molecular structure of this compound is the primary determinant of its chemical behavior and applications. It can be deconstructed into two key components: the aniline (B41778) headgroup and the two octadecyl tails.

The Aniline Headgroup: The nitrogen atom of the aniline moiety is a key functional site. It provides a point for further chemical modification, such as reaction with electrophiles to form a variety of derivatives. mdpi.com For example, its reaction with tetracyanoethylene (B109619) or diazonium salts yields chromophores with large second-order molecular susceptibilities, which are essential for nonlinear optical activity. optica.orgdtic.mil The aromatic ring itself can also undergo substitution reactions, allowing for the fine-tuning of the molecule's electronic properties.

The Octadecyl Tails: The two long, flexible octadecyl chains are what truly set this molecule apart. These nonpolar chains are responsible for its low solubility in water and high solubility in nonpolar organic solvents. researchgate.netsigmaaldrich.com This property is crucial for its application in forming stable monolayers at the air-water interface for Langmuir-Blodgett deposition. optica.org The van der Waals interactions between these long chains promote self-assembly and ordered packing in thin films, a prerequisite for many materials applications. In the context of catalysis, these long chains can create a lipophilic microenvironment around the active catalytic center, potentially influencing its reactivity and selectivity.

The combination of the polar, reactive headgroup and the long, nonpolar tails makes this compound a versatile molecular building block. Its structure allows for the creation of materials that can interface between aqueous and non-aqueous phases, assemble into highly ordered structures, and be chemically modified to achieve specific electronic and optical properties.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 72072-19-6 | researchgate.net |

| Molecular Formula | C42H79N | researchgate.net |

| Molecular Weight | 598.08 g/mol | researchgate.net |

| Appearance | Sepia brown liquid or powder | - |

| Melting Point | 40-41 °C | - |

Research Findings on N,N-Dialkylanilines

| Research Area | Finding | Relevant Compounds | Source |

| Nonlinear Optics | Formation of Langmuir-Blodgett films for second-harmonic generation. | This compound derivatives with tricyanovinyl groups | optica.orgdtic.mil |

| Polymer Science | Study of diffusion in low-density polyethylene (B3416737) films. | This compound, N,N-dimethylaniline | researchgate.netacs.org |

| Catalysis | Precursor to cocatalysts for metallocene-catalyzed polymerization. | N,N-dioctadecyl anilinium tetrakis(pentafluorophenyl) borate | - |

| Spectroscopy | Assignment of the first singlet excited state absorption spectrum. | N,N-dialkylanilino chromophores |

Properties

IUPAC Name |

N,N-dioctadecylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H79N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-40-43(42-38-34-33-35-39-42)41-37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35,38-39H,3-32,36-37,40-41H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEDKRLRGDEWKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H79N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72072-19-6 | |

| Record name | N,N-DIOCTADECYLANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,n Dioctadecylaniline and Its Derivatives

Classical and Contemporary Synthetic Routes

Traditional and modern methods for synthesizing N,N-dioctadecylaniline primarily involve the formation of carbon-nitrogen bonds, typically by reacting an aniline (B41778) precursor with an 18-carbon alkylating agent.

N-Alkylation Strategies via Halides

A direct and widely practiced method for synthesizing this compound is the N-alkylation of aniline with an octadecyl halide. This nucleophilic substitution reaction involves the displacement of a halide ion from the alkyl chain by the nitrogen atom of aniline.

The reaction is typically carried out by mixing aniline with an octadecyl halide, such as 1-bromooctadecane (B154017) or 1-iodooctadecane, in a 1:2 to 1:3 molar ratio. To drive the reaction to completion and neutralize the hydrogen halide byproduct, an acid-binding agent, or base, is essential. Anhydrous potassium carbonate is a commonly used base for this purpose. The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) being effective in dissolving the reactants and facilitating the reaction. The process is conducted under an inert atmosphere, for instance, nitrogen, to prevent oxidation and side reactions. The temperature is typically elevated to between 90-130°C for a duration of 10-25 hours to ensure complete dialkylation. Yields for this method have been reported to be as high as 90%. researchgate.net

Table 1: Representative Conditions for N-Alkylation via Halides

| Parameter | Condition |

| Reactants | Aniline, Octadecyl Halide (e.g., 1-Bromooctadecane) |

| Molar Ratio (Aniline:Halide) | 1:2.0 - 1:3.0 |

| Base | Anhydrous Potassium Carbonate |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 90 - 130 °C |

| Reaction Time | 10 - 25 hours |

| Atmosphere | Inert (Nitrogen) |

| Reported Yield | ~90% researchgate.net |

Condensation Reactions in this compound Synthesis

The synthesis of N,N-dialkylanilines can also be achieved through condensation reactions, particularly the N-alkylation of anilines with long-chain alcohols like stearyl alcohol (1-octadecanol). This approach is considered a green and atom-economical method as the only byproduct is water. The reaction typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.

In this process, a catalyst temporarily removes hydrogen from the alcohol, oxidizing it in-situ to the corresponding aldehyde (stearaldehyde). This aldehyde then undergoes a condensation reaction with aniline to form a Schiff base or imine intermediate. The catalyst, which holds the hydrogen, then reduces the imine to form the final secondary or tertiary amine, regenerating the catalyst in the process. For the synthesis of a tertiary amine like this compound, the process would occur sequentially. Various transition metal complexes, including those based on manganese, iridium, and cobalt, have been shown to effectively catalyze this type of reaction. nih.govnih.govrsc.org The reaction is generally performed in a solvent like toluene (B28343) at elevated temperatures. nih.gov While this is a general strategy for N-alkylation, specific application to produce this compound would involve reacting aniline with two equivalents of stearyl alcohol in the presence of a suitable catalyst and base, such as potassium tert-butoxide. nih.gov

Phase Transfer Catalysis in Amine Functionalization

To improve the efficiency of the N-alkylation reaction between aniline and octadecyl halides, which involves reactants that are soluble in different phases (aniline in an organic solvent and the inorganic base in an aqueous or solid phase), phase transfer catalysis (PTC) is employed. This technique facilitates the migration of a reactant from one phase into another where the reaction can occur.

In the synthesis of this compound, a quaternary ammonium (B1175870) salt, such as benzyltriethylammonium chloride (TEBA) or cetyltrimethylammonium bromide, is used as the phase transfer catalyst. researchgate.net The catalyst transports the carbonate base from the solid or aqueous phase into the organic phase (e.g., DMF) where the aniline and octadecyl halide are dissolved. This enhances the reaction rate and allows for milder conditions than would otherwise be required. The amount of catalyst used is typically between 1-10% of the total weight of the aniline and octadecyl halide reactants. researchgate.net This method simplifies the process, uses inexpensive raw materials, and is suitable for industrial-scale production. researchgate.net

Table 2: Components in Phase Transfer Catalysis for this compound Synthesis

| Component | Example(s) | Role |

| Amine | Aniline | Nucleophile |

| Alkylating Agent | 1-Bromooctadecane | Electrophile |

| Base | Anhydrous Potassium Carbonate | Acid Scavenger |

| Solvent | N,N-Dimethylformamide (DMF) | Reaction Medium |

| Phase Transfer Catalyst | Benzyltriethylammonium Chloride (TEBA) | Facilitates inter-phase reaction |

Advanced Synthetic Approaches for Tailored Derivatives

Modern synthetic chemistry offers advanced techniques to create this compound analogues with specific functionalities. These methods often provide benefits such as faster reaction times and the ability to construct more complex molecular architectures.

Microwave-Assisted Synthesis of this compound Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For the N-alkylation of anilines, microwave irradiation can dramatically reduce reaction times from many hours to just a few minutes. This rapid heating method increases reaction efficiency and can lead to higher yields.

The synthesis of this compound analogues can be performed by reacting an aniline precursor with an octadecyl halide in a microwave reactor. Often, these reactions can be conducted in environmentally benign solvents like water, or even under solvent-free conditions, which aligns with the principles of green chemistry. For instance, the direct formation of tertiary amines via N-alkylation of amines with alkyl halides has been successfully demonstrated in aqueous media under microwave irradiation without the need for a transition metal catalyst. The best results for similar N-alkylation reactions have been achieved using bases like potassium carbonate or cesium carbonate with a small amount of a high-boiling polar solvent such as DMF or N-methyl-2-pyrrolidinone (NMP) to facilitate microwave energy absorption.

Multi-Step Conversions for Functionalized Aniline Precursors

The synthesis of this compound and its derivatives can also be approached through multi-step sequences starting from functionalized aromatic precursors. This strategy allows for the construction of molecules where the aniline ring itself is substituted.

One reported route to this compound begins with p-fluoronitrobenzene and di(octadecyl)amine. The first step is a nucleophilic aromatic substitution, where the highly nucleophilic di(octadecyl)amine displaces the fluorine atom on the electron-deficient aromatic ring to form N,N-dioctadecyl-4-nitroaniline. The second step involves the chemical reduction of the nitro group to an amino group, yielding this compound. A subsequent diazotization reaction could then be used to further functionalize the aromatic ring if desired. While synthetically viable, this route can be lengthy and may involve expensive starting materials, making it more suitable for laboratory-scale synthesis of specific derivatives rather than bulk production.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable industrial processes. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key areas of improvement in the synthesis of this compound include the optimization of solvent systems and the development of sustainable catalysts.

Solvent Systems and Reaction Conditions Optimization

The principles of green chemistry necessitate the exploration of safer, more environmentally friendly solvent alternatives. The optimization of solvent systems for this compound synthesis involves identifying greener solvents that can effectively facilitate the reaction while minimizing environmental and health impacts.

Greener Solvent Alternatives:

Several greener solvents have emerged as potential replacements for DMF in various applications, including N-alkylation reactions. These alternatives are selected based on their low toxicity, biodegradability, and derivation from renewable resources.

Cyrene™ (dihydrolevoglucosenone): A bio-based solvent derived from cellulose, Cyrene™ is a promising green alternative to DMF.

N-Butylpyrrolidinone (NBP): Considered a safer substitute for N-methyl-2-pyrrolidone (NMP), another reprotoxic solvent similar to DMF.

Binary Mixtures: Mixtures of less hazardous solvents, such as dimethyl sulfoxide (B87167) (DMSO) and ethyl acetate (B1210297) (EtOAc), can be tailored to achieve the desired polarity and solubility for specific reactions. Other potential mixtures include NBP with 2-MeTHF or 1,3-dioxolane.

The following table summarizes potential greener solvent alternatives for the synthesis of this compound.

| Solvent Class | Specific Example(s) | Key Green Attributes |

| Bio-based Solvents | Cyrene™ | Derived from renewable cellulose, biodegradable. |

| Safer Aprotic Solvents | N-Butylpyrrolidinone (NBP) | Lower toxicity profile compared to NMP and DMF. |

| Carbonate Solvents | Dimethyl carbonate, Diethyl carbonate | Low toxicity, biodegradable. |

| Ether Solvents | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable sources, lower peroxide formation tendency than THF. |

| Binary Mixtures | DMSO/EtOAc, NBP/2-MeTHF | Tunable polarity, can reduce the use of more hazardous components. |

Optimization of Reaction Conditions:

Beyond solvent substitution, optimizing reaction conditions is a cornerstone of green synthesis. This involves adjustments to minimize energy consumption and waste generation.

Energy Efficiency: Conducting reactions at lower temperatures and pressures reduces energy requirements. The development of highly active catalysts can enable milder reaction conditions.

Solvent-free Conditions: Where feasible, performing reactions without a solvent (neat) or under solvent-free conditions represents a significant green advancement by eliminating solvent waste entirely.

Phase Transfer Catalysis (PTC): This technique can enhance the sustainability of the synthesis of this compound. PTC facilitates the reaction between reactants in immiscible phases, allowing for the use of more benign and less hazardous solvents like toluene or MTBE instead of polar aprotic solvents. acsgcipr.org It also enables the use of simple, inorganic bases such as potassium carbonate, reducing the need for more complex and wasteful organic bases. acsgcipr.org

Catalyst Development for Enhanced Sustainability

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective reactions with reduced waste. The development of sustainable catalysts for the N-alkylation of anilines is an active area of research with direct relevance to the synthesis of this compound.

Heterogeneous Catalysts:

Heterogeneous catalysts are in a different phase from the reactants and are often preferred in industrial processes due to their ease of separation from the reaction mixture and potential for recyclability.

Metal-Organic Frameworks (MOFs): MOFs are porous materials with a high surface area that can be designed as highly selective and efficient catalysts. A cobalt-based MOF supported on a Zr metal–organic framework has demonstrated significant efficacy as a heterogeneous catalyst for the N-alkylation of aniline. rsc.org Such catalysts are reusable and can contribute to more sustainable chemical manufacturing.

Palladium on Charcoal (Pd/C): This is a widely used heterogeneous catalyst that has been shown to be effective for the N-alkylation of anilines using primary amines as alkylating agents. organic-chemistry.org This method is characterized by high atom economy as ammonia (B1221849) is the only byproduct, and the catalyst can be recycled. organic-chemistry.org

Homogeneous Catalysts from Earth-Abundant Metals:

While heterogeneous catalysts offer advantages in separation, homogeneous catalysts can provide high activity and selectivity. A green chemistry approach favors the use of catalysts based on earth-abundant and less toxic metals over precious metals like platinum or gold.

Tungsten-based Catalysts: A tungsten-catalyzed N-alkylation of anilines with primary alcohols has been reported. sci-hub.se This system operates via a borrowing hydrogen/hydrogen autotransfer mechanism, which is an atom-economical process that produces water as the only byproduct. sci-hub.se

The following table provides an overview of sustainable catalyst types applicable to the synthesis of this compound and its derivatives.

| Catalyst Type | Specific Example | Key Sustainability Features |

| Heterogeneous | Cobalt-based Metal-Organic Framework (MOF) | Reusable, high selectivity, potential for lower energy consumption. rsc.org |

| Heterogeneous | Palladium on Charcoal (Pd/C) | Recyclable, high atom economy, easy recovery. organic-chemistry.org |

| Homogeneous | Tungsten-phenanthroline complex | Based on an earth-abundant metal, atom-economical (water as byproduct). sci-hub.se |

The continuous development of such catalytic systems is paramount for advancing the green synthesis of this compound, leading to processes that are not only more efficient but also significantly reduce the environmental footprint of chemical manufacturing.

Advanced Characterization Techniques for Elucidating Behavior

Spectroscopic Analysis for Mechanistic Insight

Spectroscopic techniques are indispensable for gaining a fundamental understanding of the molecular structure, dynamics, and interactions of N,N-dioctadecylaniline. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its behavior in different environments can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structural dynamics of molecules. nih.govnih.gov By monitoring the resonant frequencies of atomic nuclei in a magnetic field, NMR can provide detailed information about the connectivity of atoms and the conformational flexibility of the molecule. For this compound, with its aniline (B41778) core and long alkyl chains, ¹H and ¹³C NMR would be fundamental in confirming the molecular structure.

Advanced NMR techniques, such as relaxation dispersion, can be employed to study conformational exchange processes that occur on the microsecond to millisecond timescale. nih.gov These experiments could reveal the dynamics of the two octadecyl chains, providing insights into their rotational and segmental motions. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to determine the spatial proximity of different protons within the molecule, offering clues about the preferred conformations of the alkyl chains relative to the aromatic ring. The chemical shifts observed in NMR are sensitive to the local electronic environment, and changes in these shifts can indicate intermolecular interactions or self-assembly. researchgate.net

Vibrational Spectroscopy for Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to changes in molecular structure and intermolecular interactions. researchgate.netnih.gov For this compound, the vibrational spectra would be characterized by modes corresponding to the aniline ring, the C-N bond, and the long alkyl chains.

Intermolecular interactions, such as van der Waals forces between the octadecyl chains, can lead to shifts in the vibrational frequencies of the C-H stretching and bending modes. nih.gov By analyzing these shifts, the degree of ordering and packing of the alkyl chains in the solid state or in aggregates can be inferred. Furthermore, studying the vibrational spectra in different solvents can provide information about solute-solvent interactions. nih.govmdpi.com For instance, the interaction of the nitrogen lone pair with protic solvents could be monitored through changes in the vibrational modes of the aniline core.

Fluorescence Spectroscopy for Diffusion Studies

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the local environment and diffusion of fluorescent molecules. While this compound itself is not strongly fluorescent, its aniline moiety allows it to be used as a probe in certain environments. Studies on similar N,N-dialkylanilines have utilized their fluorescent properties to investigate their diffusion in polymer films. acs.org

A comparative study on the diffusion of N,N-dimethylaniline and this compound in a low-density polyethylene (B3416737) film highlighted the impact of the long alkyl chains on mobility. acs.org The diffusion of this compound was found to be significantly slower than that of its shorter-chain counterpart. This difference in diffusion rates underscores the influence of the octadecyl chains on the molecule's interaction with the polymer matrix. Such studies provide valuable data on how molecular architecture governs transport properties in complex media.

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the morphology and structure of this compound assemblies, from the nanoscale to the microscale. These methods provide direct visual evidence of the supramolecular structures formed by this amphiphilic molecule.

Electron Microscopy for Supramolecular Assemblies

Electron microscopy, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), offers high-resolution imaging of supramolecular structures. While direct studies on this compound are not prevalent, research on other long-chain derivatives demonstrates the utility of these techniques. For instance, long-chain derivatives of other small molecules have been shown to self-assemble into well-defined nanostructures like nanotubes and supercoils, which were visualized using TEM. nih.govresearchgate.net

Given the structure of this compound, with its polar head group (the aniline moiety) and two long nonpolar tails (the octadecyl chains), it is expected to form various supramolecular assemblies, such as micelles, vesicles, or layered structures in appropriate solvents or at interfaces. Electron microscopy would be a critical tool to characterize the morphology and dimensions of these assemblies. nih.gov

Atomic Force Microscopy for Thin Film Analysis

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface topography of thin films with nanoscale resolution. researchgate.netspectraresearch.comazom.com It can provide quantitative data on surface roughness, grain size, and other morphological features. azom.com For this compound, AFM would be invaluable for studying the structure of thin films prepared by methods such as spin-coating or Langmuir-Blodgett deposition. oxinst.com

Theoretical and Computational Investigations of N,n Dioctadecylaniline

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics. These methods solve the Schrödinger equation, albeit with approximations for complex systems, to provide a detailed picture of the electron distribution and energy levels. lsu.edu For a molecule like N,N-dioctadecylaniline, with its aniline (B41778) head and long alkyl chains, these calculations can elucidate the influence of the bulky alkyl groups on the electronic nature of the aniline core. While specific quantum chemical studies on this compound are not extensively documented in the literature, the methodologies are well-established for similar aniline derivatives. researchgate.net

Density Functional Theory (DFT) is a powerful class of quantum chemical methods that has become a standard tool for investigating the mechanisms of chemical reactions. rsc.orgpku.edu.cnbeilstein-journals.orgresearchgate.net Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while maintaining a high level of accuracy. pku.edu.cn For this compound, DFT could be employed to study various reactions, such as its synthesis via N-alkylation of aniline. google.com

The amphiphilic nature of this compound, with its polar aniline head and nonpolar octadecyl tails, suggests a propensity for self-assembly in certain environments. Molecular dynamics (MD) simulations are a powerful computational technique to study such processes at the atomistic level. aps.orgnih.govmdpi.comnih.gov MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the observation of dynamic processes like self-assembly. nih.gov

For this compound, MD simulations could predict how individual molecules aggregate to form larger structures, such as micelles or layers, and how these structures are influenced by factors like solvent, temperature, and concentration. aps.org The simulations can provide detailed information about the morphology of the self-assembled structures and the intermolecular interactions that stabilize them. Although specific MD simulation studies on the self-assembly of this compound are not prevalent in the reviewed literature, the methodology has been successfully applied to understand the self-assembly of other long-chain molecules and peptides. aps.orgnih.govmdpi.comnih.gov These studies have revealed the importance of chain flexibility, intermolecular interactions, and surface diffusion in the formation of ordered monolayers. aps.org

Computational Modeling of Transport Phenomena

Computational modeling of transport phenomena is essential for understanding how molecules like this compound move through different media. This is particularly relevant for its applications in polymeric materials, where its diffusion can affect the material's properties and performance.

The diffusion of small molecules in polymers is a complex process influenced by the size and shape of the diffusant, the morphology of the polymer, and the temperature. Computational simulations can provide valuable insights into these diffusion kinetics.

A notable study by Taraszka and Weiss investigated the diffusion of this compound in a low-density polyethylene (B3416737) (LDPE) film. acs.orgresearchgate.netacs.org The diffusion coefficients (D) were measured at various temperatures, and the activation energies for diffusion (ED) were calculated assuming Arrhenius behavior. acs.orgacs.org Interestingly, the diffusion of this compound was best described by a model with two concurrent, independent diffusion processes. acs.orgresearchgate.netacs.org This suggests the presence of two distinct diffusion pathways within the semi-crystalline polymer. acs.org The faster diffusion component is attributed to the movement of molecules within the amorphous regions of the polymer, while the slower component is thought to originate from diffusion within the interfacial regions between the amorphous and crystalline domains. acs.org

The study found that at 25°C, approximately 80% of the this compound molecules follow the slower diffusion pathway. acs.org The activation energy for the faster diffusion component was significantly higher (16 ± 4 kcal/mol) and comparable to that of the smaller N,N-dimethylaniline (15.7 ± 0.4 kcal/mol), while the slower component had a much lower activation energy (4 ± 1 kcal/mol). acs.orgresearchgate.netacs.org

| Diffusion Component | Activation Energy (ED) (kcal/mol) | Diffusion Coefficient (D) at 25°C (cm²/s) |

|---|---|---|

| Fast | 16 ± 4 | - |

| Slow | 4 ± 1 | - |

Note: Specific diffusion coefficient values at 25°C were not explicitly provided in the abstract and would require consulting the full text of the source.

N,N-dialkylanilines can act as electron donors, making them potentially useful components in organic electronic materials. Understanding the charge transport mechanism in such materials is crucial for their design and optimization. tum.denih.govnih.gov Computational modeling plays a vital role in elucidating these mechanisms, which in organic semiconductors often involves charge hopping between localized states. tum.denih.gov

For materials containing this compound, computational models could be used to calculate key parameters that govern charge transport, such as the reorganization energy and the electronic coupling between adjacent molecules. The reorganization energy is the energy required to deform the molecule and its surrounding environment upon charge transfer, while the electronic coupling quantifies the strength of the interaction between the orbitals of neighboring molecules.

Predictive Design and Materials Informatics

Materials informatics is an emerging field that leverages data-driven approaches, including machine learning, to accelerate the discovery and design of new materials. arxiv.orgresearchgate.netcecam.org By analyzing large datasets of material properties, it is possible to build predictive models that can identify promising new materials with desired characteristics.

In the context of this compound, materials informatics could be used to predict the properties of its derivatives and to design new molecules with tailored functionalities. For example, by creating a database of aniline derivatives and their calculated electronic and transport properties, a machine learning model could be trained to predict these properties for new, unsynthesized molecules. mdpi.com This would allow for the rapid screening of a large number of potential candidates for applications in organic electronics or other areas, significantly reducing the time and cost of experimental research. While the application of materials informatics to this compound specifically is yet to be widely reported, the framework of this approach holds great promise for the future design of advanced organic materials. arxiv.orgresearchgate.netcecam.org

Applications in Advanced Materials Science and Engineering

Polymer Science and Engineering

The incorporation of N,N-dioctadecylaniline into polymer matrices can profoundly influence their physical and mechanical properties. The two long octadecyl chains are the primary drivers of its function in this domain, acting to modify the interactions between polymer chains.

Influence on Polymer Diffusion Kinetics and Rheology

The rheological, or flow, properties of polymer melts are critical for processing, while diffusion kinetics govern the transport of substances within the polymer. The addition of this compound can be understood through the principles of plasticization and long-chain branching effects.

Detailed Research Findings:

Diffusion Kinetics : The rate of diffusion of small molecules through a polymer is highly dependent on the polymer's free volume and chain mobility. By increasing the spacing between polymer chains, the long aliphatic tails of this compound create additional pathways for diffusion. This enhanced mobility facilitates the movement of gases, liquids, and other additives within the polymer, a principle that is fundamental to applications such as controlled-release systems and membrane science.

Role as Polymer Additive and Modifier

As a functional additive, this compound primarily serves as a high-molecular-weight plasticizer. Plasticizers are essential additives that increase the flexibility, workability, and durability of polymers, most notably polyvinyl chloride (PVC). mdpi.comspecialchem.com

Detailed Research Findings:

Mechanism of Action : When blended with a polymer, the this compound molecules intersperse themselves between the rigid polymer chains. The bulky, flexible dioctadecyl groups disrupt the close packing of the polymer chains and weaken the intermolecular forces (like van der Waals forces) between them. This separation increases the mobility of the polymer segments, transforming a rigid and brittle material into a more flexible and ductile one.

Advantages : Compared to conventional, smaller plasticizers, a larger molecule like this compound offers the advantage of lower volatility and reduced migration. researchgate.net This means it is less likely to leach out of the polymer over time, which is crucial for applications requiring long-term stability and for minimizing environmental and health concerns associated with plasticizer migration. mdpi.com The use of highly branched or long-chain additives is a known strategy to create effective, non-migratory plasticizers. researchgate.net

Organic Electronics and Optoelectronics

The aniline (B41778) functional group is a cornerstone in the design of organic electronic materials due to its electron-donating nature. This compound serves as a valuable building block or functional material in this technologically significant area.

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In OLEDs and OPVs, efficient charge transport is paramount for device performance. Aniline derivatives are widely employed as hole-transporting materials (HTMs), which facilitate the movement of positive charges (holes) from the anode towards the emissive layer. researchgate.net

Detailed Research Findings:

Hole-Transporting Properties : The nitrogen atom in the aniline core of this compound possesses a lone pair of electrons, making the molecule electron-rich and capable of being easily oxidized. This property allows it to effectively transport holes. While this compound itself may not be the final HTM, its core structure is representative of moieties used in advanced HTMs. mdpi.comnih.gov

Role of Alkyl Chains in Film Formation : The two long octadecyl chains play a critical role in material processing and film morphology. They significantly enhance the solubility of the molecule in common organic solvents. nih.gov This is a major advantage for fabricating devices using solution-based techniques like spin-coating or inkjet printing, which are more cost-effective than vacuum deposition. Furthermore, the long, flexible chains can disrupt intermolecular packing, preventing crystallization and promoting the formation of uniform, amorphous thin films. Amorphous layers are often desirable in OLEDs as they lead to more isotropic charge transport and improved device stability and lifetime. mdpi.com

Precursor for Advanced Fluorophores and Dyes

The electron-rich nature of the N,N-dialkylaniline moiety makes it a powerful electron-donating group for the synthesis of "push-pull" dyes. researchgate.netmdpi.com These dyes are characterized by an electron donor and an electron acceptor group linked by a conjugated spacer, leading to strong intramolecular charge-transfer (ICT) transitions that govern their optical properties. researchgate.netrsc.org

Detailed Research Findings:

Synthesis of Push-Pull Systems : this compound can be chemically reacted with strong electron-accepting molecules to create potent dyes. For example, its reaction with tetracyanoethylene (B109619) (TCNE), a powerful electron acceptor, results in the formation of a tricyanovinyl aniline dye. In this push-pull system, the aniline group "pushes" electron density through the conjugated system to the tricyanovinyl group, which "pulls" it.

Tunable Optical Properties : This ICT mechanism results in a strong absorption band in the visible region of the electromagnetic spectrum, making the compound intensely colored. The energy of this absorption, and thus the color of the dye, can be tuned by modifying the donor, acceptor, or the conjugated bridge. Such dyes are foundational for applications ranging from pigments to functional materials for nonlinear optics and sensing. figshare.com

Fabrication of Nonlinear Optical Materials via Langmuir-Blodgett Deposition

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, enabling applications like frequency doubling and optical switching. Creating materials with a high second-order NLO response requires a non-centrosymmetric arrangement of molecules with large hyperpolarizabilities. The Langmuir-Blodgett (LB) technique is an elegant method for achieving such ordered molecular assemblies. researchgate.netnih.gov

Detailed Research Findings:

Monolayer Formation : The amphiphilic nature of this compound derivatives—where the polar aniline-based head is attached to nonpolar octadecyl tails—makes them ideal candidates for the LB technique. When a solution of such a molecule is spread on a water surface, the molecules spontaneously orient themselves with the polar heads in the water and the hydrophobic tails pointing away from it.

Film Deposition and Properties : By compressing this floating monolayer with a barrier, a densely packed, ordered two-dimensional film can be formed. mdpi.com This monolayer can then be transferred, layer by layer, onto a solid substrate to build up a multilayer thin film with a well-defined, non-centrosymmetric structure. Research on a tricyanovinyl derivative of this compound has shown that it forms stable monolayers at the air-water interface, which can be successfully transferred to substrates. These LB films exhibit significant second-harmonic generation (SHG), a key second-order NLO phenomenon, demonstrating the successful alignment of the chromophores into the required non-centrosymmetric structure.

The following table summarizes the key properties of an this compound derivative used in Langmuir-Blodgett films.

| Property | Value | Description |

| Molecular Area | 26 Ų | The minimum area occupied by a single molecule in a compressed monolayer film at the air-water interface. |

| Transfer Ratio | 1 | The ratio of the decrease in monolayer area at the air-water interface to the area of the substrate coated, indicating a true and complete transfer of the film. |

Charge Generation and Recombination Processes in Organic Devices

The performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells, is intrinsically linked to the efficiency of charge generation, transport, and recombination within the active layers. While specific studies detailing the charge generation and recombination processes directly involving this compound are limited, the fundamental properties of long-chain aniline derivatives suggest their potential utility in this domain. The bulky octadecyl chains can influence the molecular packing and morphology of thin films, which in turn can affect charge carrier mobility and the formation of charge-transfer states. The electron-donating nature of the aniline moiety could facilitate hole transport. Further research is necessary to fully elucidate the specific charge carrier dynamics in organic devices incorporating this compound and to understand how its distinct structure impacts the balance between charge generation and recombination, ultimately influencing device efficiency and stability.

Supramolecular Chemistry and Nanostructured Materials

The amphiphilic nature of this compound, arising from its hydrophobic octadecyl tails and hydrophilic aniline head, makes it a compelling candidate for the construction of ordered supramolecular assemblies and nanostructured materials.

Self-Assembly into Ordered Structures and Films

The ability of molecules to spontaneously organize into well-defined structures is a cornerstone of bottom-up nanotechnology. Long-chain alkyl derivatives of aromatic compounds are known to self-assemble into various ordered structures, such as lamellae, micelles, and vesicles, driven by a combination of van der Waals interactions between the alkyl chains and π-π stacking of the aromatic rings. While detailed structural studies, such as X-ray diffraction analysis of self-assembled this compound films, are not extensively reported in the available literature, the molecular structure strongly suggests a propensity for forming ordered assemblies. The long octadecyl chains would favor an organized packing arrangement to maximize van der Waals forces, while the aniline head groups could interact in a specific manner, leading to the formation of well-ordered thin films with potential applications in molecular electronics and sensor technologies.

Langmuir-Blodgett Film Deposition for Ultrathin Coatings

The Langmuir-Blodgett (LB) technique offers a precise method for creating highly ordered, ultrathin films with monolayer control. Amphiphilic molecules like this compound are ideal candidates for LB film deposition. When spread on a water subphase, these molecules can arrange themselves at the air-water interface with their hydrophilic aniline heads in contact with the water and their hydrophobic octadecyl tails oriented towards the air. By compressing this monolayer, a condensed and ordered film can be formed and subsequently transferred onto a solid substrate.

Interfacial Phenomena and Surface Activity

The presence of two long hydrophobic chains and a polar head group endows this compound with significant surface activity. Such molecules tend to accumulate at interfaces, such as air-water or oil-water, to lower the interfacial energy. This behavior is the basis for their potential use as surfactants, emulsifiers, or dispersing agents. The specific surface activity, including parameters like the critical micelle concentration (CMC), would quantify its efficiency in forming micelles in solution. Although detailed studies on the interfacial tension and surface activity of this compound are not extensively documented, its molecular structure is indicative of a strong tendency to modify interfacial properties.

Functionalization of Nanoparticles and Colloidal Stability

The functionalization of nanoparticle surfaces with organic molecules is a critical strategy for controlling their dispersion, stability, and functionality. The aniline group of this compound can serve as an anchoring point to the surface of various nanoparticles, either through direct coordination or chemical reaction. The long, bulky octadecyl chains would then extend into the surrounding medium, providing a steric barrier that prevents nanoparticle aggregation and enhances colloidal stability. This "capping" or "passivating" layer can also modify the surface properties of the nanoparticles, making them compatible with different solvents or polymer matrices. The use of this compound as a capping agent could therefore be a valuable tool in the formulation of stable nanoparticle-based inks, composites, and biomedical agents, although specific examples and detailed characterization are not widely reported.

Catalysis

In the realm of catalysis, this compound has been identified as a precursor for a cocatalyst in metallocene-catalyzed polymerization. A Chinese patent describes the synthesis of this compound and its subsequent reaction to form N,N-dioctadecylanilinium tetrakis(pentafluorophenyl)borate. google.com This borate compound acts as a cocatalyst, or activator, for metallocene catalysts used in olefin polymerization. google.com The role of the bulky N,N-dioctadecylanilinium cation is to abstract a ligand from the metallocene precursor, generating a catalytically active cationic metallocene species, while the non-coordinating borate anion stabilizes this active species. The use of this compound in this context highlights its utility in the development of advanced catalytic systems. google.com

Role as Co-catalyst in Olefin Polymerization

This compound plays a crucial, albeit indirect, role in the field of olefin polymerization, specifically as a precursor to a co-catalyst used in conjunction with metallocene catalysts. The primary function of this compound in this context is its use in the synthesis of N,N-dioctadecyl anilinium tetrakis (pentafluorophenyl) borate. This resulting borate compound then serves as a boron-fluorine co-catalyst in the polymerization of olefins.

The synthesis process involves the reaction of this compound with potassium tetrakis(pentafluorophenyl)boronate. The resulting anilinium borate compound is an effective co-catalyst that activates the metallocene catalyst for the polymerization process. This method is noted for its economic viability due to the use of relatively inexpensive raw materials and a process that is suitable for industrial-scale production nih.gov.

The use of this this compound-derived co-catalyst is part of a broader strategy in catalysis to develop more efficient and specialized polymerization systems. Metallocene catalysts, when activated by such co-catalysts, exhibit high activity and can produce polymers with specific properties.

Applications in Organic Reaction Catalysis

Currently, there is limited specific information available in the reviewed literature regarding the direct application of this compound as a catalyst in other organic reactions beyond its role as a precursor in olefin polymerization co-catalyst synthesis. While the broader class of N,N-dialkylanilines is known to participate in various organic transformations, specific catalytic applications for this compound have not been detailed.

Electrochemical Properties and Redox Behavior

Voltammetric Studies of N,N-Dioctadecylaniline and Analogues

Voltammetric studies on N,N-dialkylanilines, which serve as structural analogues for this compound, reveal characteristic oxidative behavior. The electrochemical oxidation of tertiary amines like N,N-dimethylaniline has been well-documented. Generally, these compounds undergo an initial one-electron oxidation at an anode to form a cation radical. The potential at which this oxidation occurs is dependent on the amine's structure, with tertiary amines typically being easier to oxidize than primary or secondary amines mdpi.com.

While specific voltammetric data for this compound is not extensively published, the behavior of its analogues suggests that it would exhibit an irreversible to quasi-reversible oxidation peak in typical non-aqueous electrolytes. The long, insulating octadecyl chains are not expected to directly participate in the electron transfer process but can influence the kinetics of the electrode reaction by controlling the molecule's orientation and accessibility at the electrode surface. The oxidation potential is primarily determined by the electron density on the nitrogen atom of the aniline (B41778) moiety.

Table 1: Representative Oxidation Potentials for N,N-Dialkylaniline Analogues Note: These values are illustrative and can vary significantly with experimental conditions such as solvent, electrolyte, and electrode material. Data for this compound is inferred from these analogues.

| Compound | Oxidation Potential (Ep,a vs. Ag/AgCl) | Method | Notes |

| N,N-Dimethylaniline | ~ +0.8 to +1.0 V | Cyclic Voltammetry | A well-studied analogue for tertiary aniline oxidation. |

| N,N-Diethylaniline | ~ +0.7 to +0.9 V | Cyclic Voltammetry | Alkyl group size has a minor effect on the potential. |

| This compound | Estimated ~ +0.8 V | (Inferred) | Potential is dominated by the aniline group; long chains affect surface behavior. |

Mechanisms of Oxidation and Reduction Pathways

The electrochemical oxidation of N,N-dialkylanilines proceeds through a well-established mechanism initiated by a single-electron transfer (SET).

Formation of a Radical Cation : The primary step in the anodic oxidation of an N,N-dialkylaniline is the removal of one electron from the nitrogen lone pair to form a transient aminium radical cation mdpi.comsemanticscholar.org. This intermediate is highly reactive.

Subsequent Reactions : Following its formation, the radical cation can undergo several reaction pathways, depending on the reaction conditions and molecular structure:

Deprotonation : A common pathway involves the loss of a proton from an alpha-carbon (a carbon atom adjacent to the nitrogen), leading to the formation of a neutral carbon-centered radical. This species is typically more easily oxidized than the parent molecule.

N-Dealkylation : The oxidation process can lead to the cleavage of one of the N-alkyl bonds, a process known as N-dealkylation mdpi.comsemanticscholar.org. This pathway often involves the reaction of the intermediate species with water or other nucleophiles present in the solvent system mdpi.com.

Coupling (Dimerization) : If the para-position of the aniline ring is unsubstituted, the radical cations can couple in a "tail-to-tail" fashion to form dimerized products, such as benzidine derivatives mdpi.com. This is a common follow-up reaction in the electro-oxidation of many aniline derivatives.

Evidence from studies on various N,N-dialkylanilines supports the formation of a positively charged intermediate, consistent with the initial formation of a radical cation semanticscholar.org.

Influence of Substituents on Electrochemical Response

The electrochemical response of N,N-dialkylanilines is highly sensitive to the presence of substituents on the aromatic ring. The electron-donating or electron-withdrawing nature of these substituents directly influences the ease of oxidation by altering the electron density on the nitrogen atom.

Electron-Donating Groups (e.g., methoxy, methyl): These groups increase the electron density on the nitrogen atom, making the molecule easier to oxidize. This results in a shift of the oxidation potential to less positive (lower) values.

Electron-Withdrawing Groups (e.g., nitro, cyano): These groups decrease the electron density on the nitrogen, making it more difficult to remove an electron. Consequently, the oxidation potential shifts to more positive (higher) values.

This relationship has been quantified in studies of substituted N,N-dimethylanilines, where linear free energy relationships, such as the Hammett equation, have been shown to correlate the oxidation potentials with the electronic parameters of the substituents semanticscholar.org. This correlation provides strong evidence for a mechanism involving an intermediate with a positive charge, consistent with the formation of an aminium radical cation semanticscholar.org.

Electrochemical Interfaces in Materials Science

The unique molecular structure of this compound, combining a redox-active headgroup with two long hydrophobic alkyl chains, makes it a candidate for modifying electrode surfaces by forming self-assembled monolayers (SAMs). While specific studies on this compound SAMs are not widely reported, the principles are well-established from work with other long-chain molecules like alkanethiols and ionic liquids nih.govresearchgate.netnih.gov.

The formation of these organized layers is driven by van der Waals interactions between the adjacent long alkyl chains chemrxiv.org. Once assembled on an electrode, such a monolayer would create a structured electrochemical interface with several key properties:

Electron Transfer Barrier : The close-packed, insulating hydrocarbon layer can act as a barrier, blocking the access of solution-phase species to the electrode surface and inhibiting most electron-transfer reactions researchgate.net.

Controlled Redox Activity : The aniline headgroups would be positioned at a relatively uniform distance from the electrode surface, allowing for the study of electron transfer through the organized monolayer.

Modified Interfacial Properties : The monolayer can significantly alter the properties of the electrode-electrolyte interface, such as reducing the interfacial capacitance and passivating the surface against corrosion or fouling researchgate.netescholarship.org.

By creating a well-defined molecular architecture at the electrode surface, molecules like this compound could be utilized in the development of chemical sensors, corrosion inhibitors, or as components in molecular electronic devices researchgate.net.

Future Research Directions and Emerging Paradigms

Integration with Advanced Functional Materials

The distinct molecular architecture of N,N-dioctadecylaniline, featuring a polar aniline (B41778) group and nonpolar octadecyl chains, makes it an excellent candidate for integration into a new generation of advanced functional materials. Its amphiphilicity allows it to act as a molecular building block and a property-enhancing additive in various systems.

Future research will likely focus on its role in creating ultra-thin, highly ordered molecular layers using the Langmuir-Blodgett (LB) technique. nih.govarxiv.orgnih.gov In this method, amphiphilic molecules are spread on a liquid surface and compressed into a monolayer film, which can then be transferred onto a solid substrate layer by layer. arxiv.orgnih.govmdpi.com For this compound, this precise control over molecular arrangement is critical for applications in nonlinear optics, where ordered structures can lead to materials with high second-harmonic generation efficiency, valuable for optical data processing and signal switching devices. arxiv.org

Another promising avenue is its use as a precursor in the synthesis of specialized organometallic catalysts for olefin polymerization. mdpi.comresearchgate.netresearchgate.net The long alkyl chains can enhance the solubility and stability of catalytic species in nonpolar reaction environments, potentially leading to more efficient production of polyolefins like polyethylene (B3416737) and polypropylene. mdpi.com Research could explore the design of novel non-metallocene catalysts derived from this compound for greater control over polymer microstructure and properties. mdpi.comsbpmat.org.br

Furthermore, incorporating this compound into polymer blends and composites could modify their surface properties, enhance hydrophobicity, or improve interfacial adhesion. Its potential as a processing aid or a dispersant for nanoparticles in a polymer matrix remains a largely unexplored area that could yield materials with advanced mechanical, thermal, or electronic properties. The study of aniline derivatives in polymer films for chemical sensor applications further suggests that polymers functionalized with or containing this compound could be developed for detecting specific analytes like moisture or ammonia (B1221849). researcher.lifersc.orgresearchgate.net

Machine Learning and Artificial Intelligence in this compound Research

Future research can employ AI models, such as multilayer perceptron (MLP) neural networks or graph neural networks, to establish quantitative structure-property relationships (QSPR) for this compound and its derivatives. mit.edubme.hu By training these models on datasets of organic compounds, researchers can predict key physical and chemical properties—such as melting point, boiling point, solubility, and electronic characteristics—without the need for extensive laboratory synthesis and testing. bme.huresearchgate.net This predictive capability is crucial for rapidly screening potential modifications to the this compound structure to tailor it for specific applications, such as designing derivatives with optimal liquid crystal behavior or enhanced catalytic activity.

Moreover, generative AI models can be used for de novo design, proposing entirely new molecular structures based on this compound with desired functional properties. mit.edu For instance, an AI could be tasked with designing a derivative that maximizes second-order nonlinear optical response or one that self-assembles into a specific nanostructure. This approach streamlines the innovation process, guiding synthetic chemists toward the most promising candidates and reducing the time and cost associated with materials development. mit.edu

| AI/ML Model Type | Research Application | Potential Outcome |

|---|---|---|

| Multilayer Perceptron (MLP) Neural Networks | Prediction of physical properties (e.g., melting point, solubility) for novel derivatives. bme.huresearchgate.net | Rapid screening of virtual compounds to identify candidates with desired physical characteristics for material formulation. |

| Graph Neural Networks (GNNs) | Modeling structure-property relationships for self-assembly and catalytic activity. | Deeper understanding of how molecular modifications affect functional performance, guiding rational design of catalysts and nanomaterials. |

| Generative Adversarial Networks (GANs) | De novo design of this compound derivatives with optimized optical or electronic properties. | Discovery of novel molecules with superior performance for applications in organic electronics or nonlinear optics. |

| Natural Language Processing (NLP) Models | Mining scientific literature to identify new research trends, synthesis routes, and potential applications for aniline derivatives. chemistryworld.com | Accelerated knowledge discovery and hypothesis generation, preventing redundant research and uncovering new opportunities. |

Sustainable Production and Circular Economy Aspects

As the chemical industry shifts towards more environmentally benign practices, future research on this compound must prioritize sustainable production routes and its role within a circular economy. kaizen.comfuturebridge.comrenewablematter.eu Traditional chemical syntheses often rely on harsh reagents, high temperatures, and petrochemical feedstocks. nih.govethz.ch Green chemistry principles offer a pathway to mitigate these impacts.

A key area of future investigation is the development of biocatalytic synthesis methods for aniline derivatives. nih.govacs.org Enzymes such as nitroreductases and peroxidases have shown potential for producing anilines under mild, aqueous conditions, offering a sustainable alternative to precious-metal-catalyzed hydrogenation. nih.govacs.orgrsc.orgx-mol.com Research could focus on engineering enzymes to efficiently catalyze the synthesis of this compound, reducing energy consumption and eliminating the need for hazardous materials. nih.gov The use of solvent-free or mechanochemical synthesis methods also presents a promising green alternative to conventional solvent-based polymerization and synthesis reactions. researchgate.net

From a circular economy perspective, the feedstock for this compound production should be considered. kaizen.comalfalaval.us The two octadecyl chains could potentially be derived from renewable bio-based sources, such as fatty acids from plant oils or algae. This would reduce the reliance on fossil fuels and embed the molecule within the bioeconomy. renewablematter.eu

Furthermore, designing materials based on this compound with end-of-life in mind is crucial for circularity. futurebridge.comciexsummit.com This includes developing polymers that can be chemically recycled back to their monomeric components or designing functional materials that are biodegradable. By integrating green chemistry at the synthesis stage and designing for circularity at the application stage, the lifecycle environmental impact of this compound-based products can be significantly minimized. ciexsummit.compolypeptide.com

Interdisciplinary Collaborations for Novel Applications

Unlocking the full potential of this compound will require extensive collaboration across diverse scientific and engineering disciplines. The complexity of developing and applying advanced materials necessitates a convergence of expertise, moving beyond traditional silos.

The development of this compound for nonlinear optics, for instance, is a prime example of an interdisciplinary challenge. rsc.orgpolimi.itupc.edu It requires chemists to synthesize and modify the molecule, physicists to characterize its optical properties and model its behavior, and materials scientists to integrate it into stable, well-ordered thin films and devices. nih.govpolimi.it

Similarly, advancing its use in catalysis will depend on partnerships between organometallic chemists designing the catalyst precursors, polymer scientists testing their performance in polymerization reactions, and chemical engineers scaling up these processes for industrial application. mdpi.comresearchgate.net The integration of AI and machine learning into this research workflow necessitates collaboration with computational scientists and data scientists, who can develop and implement the predictive models needed to guide experimental work. nih.govoaepublish.com

Finally, achieving sustainable production and circularity is an inherently interdisciplinary goal. It links synthetic chemists with biochemical engineers and biotechnologists to develop biocatalytic processes, and connects materials scientists with environmental scientists to assess the lifecycle impact of new products and design for recyclability or biodegradability. nih.govciexsummit.com

| Application Area | Collaborating Disciplines | Shared Research Goals |

|---|---|---|

| Nonlinear Optics | Chemistry, Physics, Materials Science | Design and synthesize derivatives with high hyperpolarizability; fabricate and characterize ordered thin films; integrate into photonic devices. rsc.orgupc.edu |

| Advanced Polymers & Sensors | Polymer Science, Chemistry, Electrical Engineering | Synthesize functional polymers and composites; characterize mechanical, thermal, and electrical properties; develop and test chemical sensor platforms. researcher.liferesearchgate.net |

| AI-Driven Materials Discovery | Chemistry, Computer Science, Data Science | Generate and curate experimental data; develop and train predictive ML models; design and synthesize novel molecules proposed by AI. mit.eduoaepublish.com |

| Sustainable Manufacturing | Biotechnology, Chemical Engineering, Green Chemistry, Environmental Science | Develop biocatalytic and solvent-free synthesis routes; explore bio-based feedstocks; conduct lifecycle assessments; design for recyclability. nih.govresearchgate.net |

Q & A

Q. What experimental methods are recommended for determining diffusion coefficients of N,N-dioctadecylaniline in polymer matrices?

Fluorescence spectroscopy is a standard method for real-time diffusion studies in low-density polyethylene (LDPE) films. Researchers can immerse the polymer film in a medium (e.g., 2 N hydrochloric acid) and monitor solute release over time. Diffusion coefficients () are calculated by fitting data to a series expansion of Fick’s second law, accounting for boundary conditions such as film thickness and solute concentration gradients .

Q. How should researchers characterize the thermal stability of this compound during diffusion experiments?

Activation energy () calculations are critical. Conduct experiments across a temperature range spanning the polymer’s glass transition () and melting transition (). Use the Arrhenius equation () to derive from the slope of vs. . Ensure temperature control precision (±0.5°C) to minimize error in estimation .

Q. What are the best practices for synthesizing high-purity this compound to ensure experimental reproducibility?

While synthesis details are not explicitly covered in the provided evidence, general guidelines include:

- Using inert atmospheres (e.g., nitrogen) to prevent oxidation.

- Purifying via column chromatography or recrystallization.

- Validating purity via NMR, GC-MS, or elemental analysis.

- Documenting solvent selection (e.g., toluene for solubility) and reaction times to ensure batch consistency.

Advanced Research Questions

Q. How can researchers resolve contradictions arising from dual diffusion coefficients observed in this compound studies?

In LDPE films, this compound exhibits two concurrent diffusion pathways due to heterogeneous polymer morphology (e.g., crystalline vs. amorphous regions). To model this:

- Apply a dual-process diffusion framework using independent and values.

- Use nonlinear regression to fit time-dependent release data to the equation:

Q. What statistical approaches are recommended for interpreting conflicting activation energy values in diffusion studies?

When two activation energies are observed (e.g., kcal/mol and kcal/mol), conduct sensitivity analyses to identify temperature ranges where each pathway dominates. Use Akaike Information Criterion (AIC) to compare single- vs. dual-process models. Report confidence intervals for to quantify uncertainty .

Q. How should researchers design experiments to validate the role of polymer morphology on this compound diffusion?

- Perform differential scanning calorimetry (DSC) to correlate and crystallinity with diffusion behavior.

- Compare diffusion rates in LDPE with varying crystallinity (controlled via annealing).

- Use atomic force microscopy (AFM) to map surface heterogeneity and correlate with localized values .

Data Presentation and Analysis

Q. How should dual diffusion coefficients be reported in academic publications?

Present results in a table format, including:

| Pathway | Diffusion Coefficient (, cm²/s) | Activation Energy (, kcal/mol) | Temperature Range (°C) |

|---|---|---|---|

| 1 | 25–45 | ||

| 2 | 25–45 |

Discuss the physical origins of each pathway (e.g., amorphous phase vs. interfacial regions) .

Handling and Stability

Q. What storage conditions are optimal for this compound in long-term studies?

Store in airtight containers under inert gas (argon or nitrogen) at 4°C to minimize oxidative degradation. Avoid prolonged exposure to light, as UV radiation may alter molecular conformation. Periodically validate stability via FTIR or HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.